molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2

4-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B105606
CAS No.: 348640-06-2
M. Wt: 197.03 g/mol
InChI Key: LEZHTYOQWQEBLH-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Mechanism of Action

Target of Action

4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .

Mode of Action

The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .

Biochemical Pathways

The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .

Pharmacokinetics

They can modulate and finely tune target binding and ADME-tox properties .

Result of Action

The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .

Action Environment

The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .

Biochemical Analysis

Biochemical Properties

4-Bromo-7-azaindole is a stable compound with a high stability and moderate solubility in common organic solvents . It serves as a valuable building block in the synthesis of various biologically active molecules . It has potential as an anticancer and antimicrobial agent . Additionally, 4-Bromo-7-azaindole is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . It is also used in the synthesis of tyrosine kinase inhibitors .

Cellular Effects

It is known that azaindole derivatives, a class to which 4-Bromo-7-azaindole belongs, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They exhibit significant biological activities and have contributed to the generation of new therapeutic agents .

Molecular Mechanism

It is known that azaindole derivatives have been used as kinase inhibitors . An analysis of their mode of binding based on X-ray crystallography data gives structural insights for the design of more potent and selective inhibitors .

Temporal Effects in Laboratory Settings

4-Bromo-7-azaindole is a stable compound with a high stability under normal conditions . It is a solid, crystalline substance with a melting point of approximately 178-183°C . It has a moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane .

Metabolic Pathways

Azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .

Transport and Distribution

It is known that it is a stable compound with a high stability and moderate solubility in common organic solvents .

Subcellular Localization

It is known that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrrolo[2,3-b]pyridine derivative .

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHTYOQWQEBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624173
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-06-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

Synthesis of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240. The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
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product 240
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ucb-108891-1
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4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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0 (± 1) mol
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
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0 (± 1) mol
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product 240
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reactant
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[Compound]
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ucb-108891-1
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Name
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
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0 (± 1) mol
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reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
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4-bromo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-bromo-1H-pyrrolo[2,3-b]pyridine
Customer
Q & A

Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?

A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.

Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?

A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.

Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?

A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.

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